molecular formula C24H30N2O3 B6037366 N-(3'-methoxy-4-biphenylyl)-1-(3-methylbutanoyl)-3-piperidinecarboxamide

N-(3'-methoxy-4-biphenylyl)-1-(3-methylbutanoyl)-3-piperidinecarboxamide

Cat. No. B6037366
M. Wt: 394.5 g/mol
InChI Key: NSOLNPZTHBMFJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3'-methoxy-4-biphenylyl)-1-(3-methylbutanoyl)-3-piperidinecarboxamide, also known as JNJ-42165279, is a novel small molecule that has been developed for the treatment of various diseases. This compound belongs to the class of piperidinecarboxamides and has been found to have potential therapeutic uses in several areas of research. In

Mechanism of Action

The exact mechanism of action of N-(3'-methoxy-4-biphenylyl)-1-(3-methylbutanoyl)-3-piperidinecarboxamide is not fully understood. However, it has been found to act as a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP receptor). This receptor is involved in the regulation of pain, anxiety, and mood.
Biochemical and Physiological Effects
N-(3'-methoxy-4-biphenylyl)-1-(3-methylbutanoyl)-3-piperidinecarboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been found to have anxiolytic and antidepressant effects in animal studies.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3'-methoxy-4-biphenylyl)-1-(3-methylbutanoyl)-3-piperidinecarboxamide in lab experiments is its selectivity for the NOP receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation is that its effects may be species-specific and may not translate to humans.

Future Directions

There are several future directions for research on N-(3'-methoxy-4-biphenylyl)-1-(3-methylbutanoyl)-3-piperidinecarboxamide. One area of interest is its potential as a treatment for chronic pain. It has also been suggested that it may have potential as a treatment for addiction and substance abuse. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.

Synthesis Methods

The synthesis of N-(3'-methoxy-4-biphenylyl)-1-(3-methylbutanoyl)-3-piperidinecarboxamide involves the reaction of 3-methylbutanoyl chloride with 3-piperidinol in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3'-methoxy-4-biphenylcarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to give the final product.

Scientific Research Applications

N-(3'-methoxy-4-biphenylyl)-1-(3-methylbutanoyl)-3-piperidinecarboxamide has been found to have potential therapeutic uses in several areas of research. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. In addition, it has been found to have potential as a treatment for anxiety and depression.

properties

IUPAC Name

N-[4-(3-methoxyphenyl)phenyl]-1-(3-methylbutanoyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3/c1-17(2)14-23(27)26-13-5-7-20(16-26)24(28)25-21-11-9-18(10-12-21)19-6-4-8-22(15-19)29-3/h4,6,8-12,15,17,20H,5,7,13-14,16H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOLNPZTHBMFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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